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Compound of Interest

Compound Name: PSB-1434

CAS No.: 1619884-65-9

Cat. No.: B610307

Get Quote

Executive Summary
PSB-1434 (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide) is a highly potent, selective,

and reversible inhibitor of Monoamine Oxidase B (MAO-B).[1][2] Developed to overcome the

limitations of irreversible inhibitors (e.g., selegiline) and first-generation reversible agents, PSB-
1434 exhibits sub-nanomolar potency (IC

= 1.59 nM) and exceptional selectivity (>6000-fold) against the MAO-A isoform.

Its primary mechanism involves the competitive blockade of the MAO-B substrate cavity,

preventing the oxidative deamination of dopamine and phenylethylamine. This action preserves

striatal dopamine levels and mitigates oxidative stress caused by enzymatic hydrogen peroxide

(

) production, positioning it as a promising pharmacological tool and lead compound for
neurodegenerative disorders like Parkinson’s Disease (PD).
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PSB-1434 targets the MAO-B enzyme, a flavin-adenine dinucleotide (FAD)-dependent oxidase

localized to the mitochondrial outer membrane.

Binding Mode: Competitive and Reversible. Unlike propargylamines (e.g., rasagiline) that

form covalent adducts with the N5 atom of the FAD cofactor, PSB-1434 binds non-covalently

within the bipartite cavity of MAO-B.

Structural Determinants:

Indazole Core: Mimics the adenosine moiety of FAD or the indole ring of endogenous

substrates, anchoring the molecule via hydrogen bonds and

-stacking interactions with the "aromatic cage" residues (Tyr398 and Tyr435).

Carboxamide Linker: Provides optimal spacing and hydrogen bond acceptor/donor

capability to orient the distal ring.

3,4-Difluorophenyl Ring: Occupies the entrance cavity, enhancing lipophilicity and

selectivity by exploiting the narrower substrate channel of MAO-B compared to MAO-A.

Selectivity Profile
The high selectivity (>6000-fold) is critical for safety. Inhibition of MAO-A prevents the

breakdown of dietary tyramine; non-selective inhibition can lead to the "cheese effect"

(hypertensive crisis). PSB-1434’s specificity ensures that MAO-A remains active to metabolize

tyramine in the gut and liver.

Table 1: Comparative Potency of MAO-B Inhibitors
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Compound Inhibition Type
IC

(hMAO-B)

Selectivity (vs.
MAO-A)

PSB-1434
Reversible,

Competitive
1.59 nM > 6,000

Safinamide
Reversible,

Competitive
~98 nM ~5,000

Selegiline Irreversible ~14 nM Dose-dependent

Rasagiline Irreversible ~4 nM Dose-dependent

Signaling Pathways & Physiological Effects[2]
The inhibition of MAO-B by PSB-1434 triggers a dual neuroprotective and symptomatic

pathway.

Symptomatic Relief (Dopaminergic): By blocking the degradation of dopamine in the synaptic

cleft and presynaptic terminals, PSB-1434 extends the half-life of dopamine, enhancing

signaling through D1 (direct pathway) and D2 (indirect pathway) receptors.

Neuroprotection (Oxidative Stress): The MAO-B reaction generates

and ammonia.

can react with iron (Fenton reaction) to produce hydroxyl radicals, contributing to neuronal
apoptosis. PSB-1434 halts this production.

Visualization: MAO-B Inhibition Pathway
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Figure 1: Mechanism of Action. PSB-1434 competitively inhibits MAO-B, preventing the

breakdown of dopamine and the formation of neurotoxic reactive oxygen species.

Experimental Validation Protocols
To validate the activity of PSB-1434, the Amplex Red Peroxidase Assay is the industry

standard. This fluorometric assay couples the generation of

by MAO-B to the oxidation of Amplex Red into highly fluorescent resorufin.

Protocol: Fluorometric MAO-B Inhibition Assay
Objective: Determine the IC
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of PSB-1434 against recombinant human MAO-B.

Materials:

Recombinant human MAO-B (5 mg/mL).

Substrate: Tyramine or Benzylamine (2 mM stock).

Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

Horseradish Peroxidase (HRP).

Buffer: 0.1 M Potassium Phosphate, pH 7.4.

PSB-1434 (dissolved in DMSO).

Workflow:

Enzyme Preparation: Dilute MAO-B in phosphate buffer to a final concentration of 0.05

mg/mL.

Inhibitor Incubation:

Add 50 µL of diluted MAO-B to a 96-well black plate.

Add 20 µL of PSB-1434 at varying concentrations (e.g.,

M to

M).

Critical Step: Incubate for 15 minutes at 37°C to allow equilibrium binding.

Reaction Initiation:

Prepare a master mix of 200 µM Amplex Red, 1 U/mL HRP, and 1 mM Tyramine.

Add 50 µL of the master mix to each well.

Measurement:
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Incubate for 30 minutes at 37°C in the dark.

Measure fluorescence using a microplate reader (Ex/Em: 545/590 nm).

Data Analysis:

Normalize fluorescence against vehicle control (0% inhibition) and enzyme-free blank

(100% inhibition).

Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC

.

Visualization: Experimental Workflow
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Figure 2: Amplex Red Assay Workflow. A high-throughput compatible protocol for determining

the potency of MAO-B inhibitors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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